

# Physicochemical Properties of DPC 961: A BCS Class II Antiretroviral Agent

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**DPC 961**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1] This classification designates it as a substance with high permeability but low aqueous solubility, presenting unique challenges and considerations in drug formulation and development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **DPC 961**, complete with detailed experimental protocols and visual representations of key concepts to aid researchers in their understanding and application of this antiretroviral agent.

## **Core Physicochemical Characteristics**

**DPC 961**, chemically identified as (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a neutral molecule.[1] Its structural integrity and key physicochemical parameters are summarized in the table below. The low solubility of **DPC 961** is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability. Conversely, its high permeability suggests that once dissolved, it is readily absorbed across the intestinal epithelium.



| Property           | Value                                                                                          | Reference |
|--------------------|------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name         | (4S)-6-chloro-4-(2-<br>cyclopropylethynyl)-4-<br>(trifluoromethyl)-1H-3,1-<br>benzoxazin-2-one | [2]       |
| Molecular Formula  | C14H9CIF3NO2                                                                                   | [1]       |
| Molecular Weight   | 315.67 g/mol                                                                                   | [1]       |
| BCS Class          | II                                                                                             | [1]       |
| LogP               | 6.5                                                                                            | [3]       |
| Aqueous Solubility | ~2 μg/mL (at pH 1.3), <0.1<br>μg/mL (at pH 2-8)                                                | [3]       |
| рКа                | Considered a neutral molecule for practical purposes                                           | [1]       |

## **Experimental Protocols**

To fully characterize the BCS Class II properties of **DPC 961**, specific in vitro studies are essential. The following sections detail the methodologies for determining its aqueous solubility, intestinal permeability, and dissolution rate.

## **Aqueous Solubility Determination (Shake-Flask Method)**

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

#### Methodology:

- Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
- Sample Preparation: Add an excess amount of DPC 961 powder to flasks containing each of the prepared buffers.



- Equilibration: Agitate the flasks at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration using a non-adsorptive filter (e.g., 0.22 μm PVDF).
- Quantification: Analyze the concentration of **DPC 961** in the clear supernatant using a
  validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
  UV detection.
- Data Analysis: The determined concentration represents the equilibrium solubility of DPC
   961 at that specific pH.

## Intestinal Permeability Assessment (Caco-2 Cell Monolayer Assay)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability.

#### Methodology:

- Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
- Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a lowpermeability marker (e.g., Lucifer Yellow).
- Transport Study (Apical to Basolateral):
  - Add a solution of **DPC 961** in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (donor) side of the monolayer.
  - At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.



- Replenish the receiver compartment with fresh transport buffer after each sampling.
- Transport Study (Basolateral to Apical): To assess active efflux, perform the transport study in the reverse direction, from the basolateral to the apical side.
- Sample Analysis: Quantify the concentration of DPC 961 in the collected samples using a sensitive analytical method like LC-MS/MS.
- Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A \* C<sub>0</sub>) Where:
  - dQ/dt is the steady-state flux of the drug across the monolayer.
  - A is the surface area of the filter membrane.
  - Co is the initial concentration of the drug in the donor compartment.
- Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if **DPC 961** is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

## **Dissolution Testing for a BCS Class II Drug**

Dissolution testing is critical for BCS Class II drugs as the dissolution rate is often the rate-limiting step for absorption.

#### Methodology:

- Apparatus: Utilize a USP Apparatus 2 (paddle apparatus).
- Dissolution Media: Employ a range of dissolution media that simulate the gastrointestinal environment, such as:
  - 0.1 N HCl (pH 1.2) to simulate gastric fluid.
  - Acetate buffer (pH 4.5).
  - Phosphate buffer (pH 6.8) to simulate intestinal fluid.



 Biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF -Fed State Simulated Intestinal Fluid) can also be used for a more in vivo relevant assessment.

#### Test Conditions:

- Set the paddle speed to a standard rate (e.g., 50 or 75 RPM).
- $\circ$  Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

#### Procedure:

- Place a single dosage form of DPC 961 into each dissolution vessel.
- At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
- Filter the samples promptly.
- Analysis: Determine the concentration of dissolved DPC 961 in each sample using a validated analytical method (e.g., HPLC).
- Dissolution Profile: Plot the percentage of drug dissolved against time to generate a dissolution profile.

## **Visualizing Key Concepts**

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: Biopharmaceutics Classification System (BCS) highlighting DPC 961 in Class II.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro dissolution testing of DPC 961.



## Conclusion

The classification of **DPC 961** as a BCS Class II compound underscores the critical importance of its physicochemical properties in formulation development. Its low aqueous solubility necessitates strategies to enhance dissolution, while its high permeability provides a favorable characteristic for absorption once in solution. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers working with **DPC 961** and other BCS Class II drugs, facilitating a more informed and efficient drug development process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Efavirenz | C14H9ClF3NO2 | CID 64139 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- To cite this document: BenchChem. [Physicochemical Properties of DPC 961: A BCS Class II Antiretroviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670919#physicochemical-properties-of-dpc-961-bcs-class-ii]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com